

# Application Notes: Protocol for Measuring Neutrophil Oxidative Burst with Dihydrorhodamine 123

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## Compound of Interest

Compound Name: Dihydrorhodamine 123

Cat. No.: B035253

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The neutrophil oxidative burst, or respiratory burst, is a critical component of the innate immune response, characterized by the rapid production and release of reactive oxygen species (ROS) to kill invading pathogens like bacteria and fungi.[1][2] This process is primarily mediated by the nicotinamide adenine dinucleotide phosphate (NADPH) oxidase enzyme complex.[1][3] Dysregulation of the oxidative burst is associated with various immunodeficiencies, such as Chronic Granulomatous Disease (CGD), making its measurement a crucial diagnostic and research tool.[4][5]

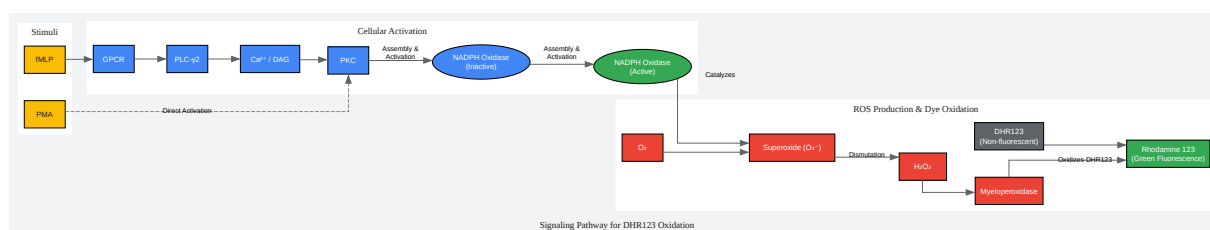
The **dihydrorhodamine 123** (DHR123) assay is a widely used and reliable method for quantifying neutrophil oxidative burst activity using flow cytometry.[5][6] The principle of the assay is based on the oxidation of the non-fluorescent, cell-permeable DHR123 into the highly fluorescent compound Rhodamine 123 (R123).[5][7] This conversion is mediated by ROS, particularly hydrogen peroxide ( $H_2O_2$ ) in the presence of intracellular peroxidases, allowing for a quantitative assessment of ROS production on a single-cell level.[1][7]

## Signaling Pathway of Neutrophil Oxidative Burst

Neutrophil activation is initiated by various stimuli, including pathogen-associated molecular patterns (PAMPs) like N-formyl-Met-Leu-Phe (fMLP) or pharmacological agents like Phorbol 12-Myristate 13-Acetate (PMA).[1]

- Receptor-Mediated Activation (e.g., fMLP): fMLP binds to G-protein coupled receptors (GPCRs), triggering downstream signaling cascades.[1] This involves the activation of Phospholipase C- $\gamma$ 2 (PLC- $\gamma$ 2), leading to the generation of diacylglycerol (DAG) and the release of intracellular calcium ( $\text{Ca}^{2+}$ ).[2][3]
- Direct PKC Activation (e.g., PMA): PMA is a potent activator that bypasses receptor-proximal events by directly activating Protein Kinase C (PKC).[8]

Both pathways converge on the assembly and activation of the multi-protein NADPH oxidase complex at the cell membrane.[2][9] Activated NADPH oxidase catalyzes the transfer of an electron from NADPH to molecular oxygen ( $\text{O}_2$ ), generating the superoxide anion ( $\text{O}_2^-$ ).[1][2] Superoxide is then rapidly converted to other ROS, including hydrogen peroxide ( $\text{H}_2\text{O}_2$ ).[1][9] It is the  $\text{H}_2\text{O}_2$ , in conjunction with cellular peroxidases, that oxidizes DHR123 to fluorescent R123, which is then detected by flow cytometry.[1][5][7]



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Caption: Signaling cascade from stimulus to DHR123 oxidation in neutrophils.

## Experimental Protocols

Two primary protocols are presented: one for isolated neutrophils, which provides a pure cell population, and a more rapid method using whole blood.

### Protocol 1: Assay Using Isolated Human Neutrophils

This method is recommended for applications requiring a pure neutrophil population, minimizing interference from other blood cells.

#### A. Materials and Reagents

- Equipment: Flow cytometer with 488 nm laser, refrigerated centrifuge, water bath, hemocytometer, light microscope.
- Reagents:
  - Anticoagulant: Sodium or Lithium Heparin.[10]
  - Neutrophil Isolation Medium: Density gradient medium (e.g., Ficoll-Paque™, Dextran).[11][12]
  - Buffers: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[1]
  - Red Blood Cell (RBC) Lysis Buffer: 0.2% NaCl followed by 1.6% NaCl, or commercial lysis buffer.[13]
  - **Dihydrorhodamine 123** (DHR123): Stock solution in DMSO (e.g., 30 mM), store at -80°C.[1]
  - Stimulants:
    - Phorbol 12-Myristate 13-Acetate (PMA): Stock in DMSO, working solution prepared in buffer.[10][14]

- N-formyl-Met-Leu-Phe (fMLP): Stock in DMSO, working solution prepared in buffer.[\[1\]](#)[\[6\]](#)
- Stopping Solution: Cold PBS or HBSS.

## B. Neutrophil Isolation

- Collect whole blood in heparinized tubes.
- Isolate polymorphonuclear neutrophils (PMNs) using a density gradient separation method (e.g., Dextran sedimentation followed by Ficoll gradient).[\[11\]](#)[\[12\]](#)
- After centrifugation, carefully collect the neutrophil layer.[\[12\]](#)
- Perform hypotonic lysis to remove any remaining RBCs.[\[13\]](#)
- Wash the purified neutrophils twice with cold HBSS.[\[1\]](#)
- Resuspend the cell pellet in HBSS, perform a cell count, and assess viability (should be >95%).
- Adjust the cell concentration to  $1 \times 10^7$  cells/mL in HBSS.[\[1\]](#)

## C. DHR123 Assay Protocol

- In flow cytometry tubes, add 100  $\mu$ L of the isolated neutrophil suspension ( $1 \times 10^6$  cells).
- Prepare a working solution of DHR123 in HBSS. Add DHR123 to each tube to a final concentration of 5  $\mu$ M.[\[5\]](#)
- Incubate the tubes for 5-15 minutes at 37°C in a water bath.[\[1\]](#)[\[14\]](#)
- Add the desired stimulus (e.g., PMA to a final concentration of 100-200 nM or fMLP to 100 nM). For the unstimulated (negative) control, add an equivalent volume of HBSS.[\[1\]](#)[\[14\]](#)
- Incubate for 15-20 minutes at 37°C.[\[1\]](#) Incubation time may need optimization depending on the stimulus.[\[5\]](#)
- Stop the reaction by adding 1 mL of cold HBSS and placing the tubes on ice for at least 10 minutes.[\[1\]](#)

- Centrifuge the tubes at 425 x g for 5 minutes at 4°C.[1]
- Discard the supernatant and resuspend the cell pellet in 500 µL of cold HBSS or flow cytometry buffer.
- Analyze the samples on a flow cytometer as soon as possible, measuring green fluorescence in the FL1 channel (or equivalent, ~530 nm).[1][15]

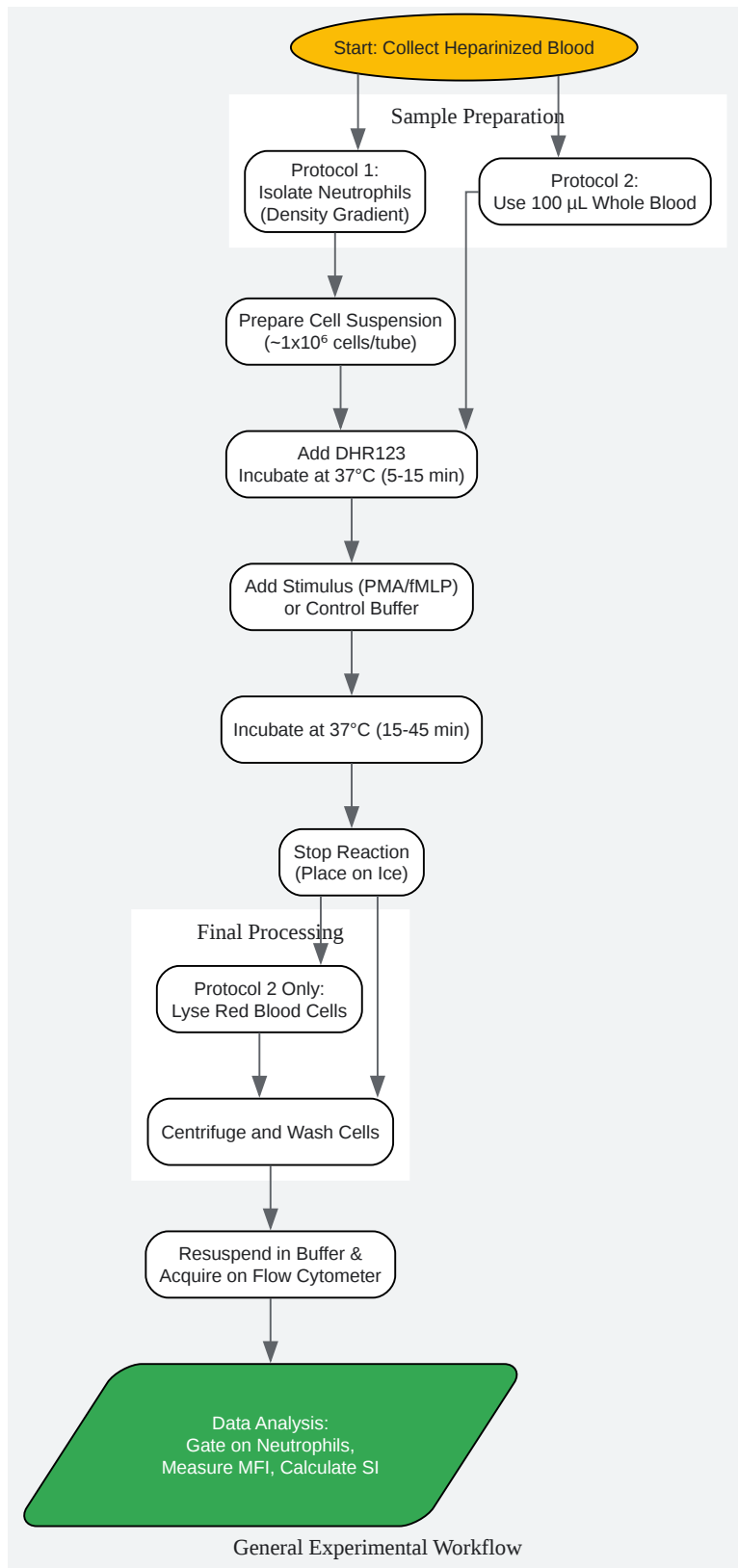
## Protocol 2: Assay Using Human Whole Blood

This protocol is faster as it omits the neutrophil isolation step and is suitable for screening purposes.[16][17]

### A. DHR123 Assay Protocol (Whole Blood)

- Collect whole blood in heparinized tubes. Use within two hours of collection.[14]
- To a flow cytometry tube, add 100 µL of fresh whole blood.[14][16]
- Add DHR123 to a final concentration of 5 µM.
- Incubate for 15 minutes at 37°C.[14]
- Add the desired stimulus (e.g., PMA) or buffer for the control tube.
- Incubate for 20-45 minutes at 37°C.[1][14]
- Stop the reaction by placing tubes on ice.[1]
- Add 2 mL of RBC Lysis Buffer to each tube and incubate for 10-20 minutes at room temperature.[6][14]
- Centrifuge at 500 x g for 5-10 minutes.[14]
- Carefully aspirate the supernatant and resuspend the leukocyte pellet in 500 µL of flow cytometry buffer.
- Analyze immediately by flow cytometry.

## Experimental Workflow



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Caption: Step-by-step workflow for the DHR123 neutrophil oxidative burst assay.

## Data Presentation and Analysis

- Gating: On a forward scatter (FSC) vs. side scatter (SSC) plot, identify and gate the neutrophil population, which is characterized by high side scatter and intermediate forward scatter.[\[14\]](#)
- Histogram Analysis: Create a histogram of the FL1 (green fluorescence) channel for the gated neutrophil population. The fluorescence intensity of stimulated samples will show a rightward shift compared to the unstimulated control.[\[1\]](#)
- Quantification: The primary metric is the Mean Fluorescence Intensity (MFI) of the neutrophil population.
- Stimulation Index (SI): To normalize results and facilitate comparisons, a Stimulation Index is often calculated.[\[5\]](#)[\[10\]](#)

$$SI = \text{MFI of Stimulated Sample} / \text{MFI of Unstimulated Sample}$$

## Table 1: Typical Reagent Concentrations and Incubation Times

Parameter	Concentration / Time	Notes	Source
Cell Concentration	$1 \times 10^6$ - $1 \times 10^7$ cells/mL	For isolated neutrophils.	[1]
DHR123 Concentration	5 $\mu$ M	Prepare fresh from a DMSO stock.	[5]
DHR123 Incubation	5 - 15 minutes at 37°C	Pre-loads cells with the dye.	[1][14]
PMA Concentration	100 - 200 nM	Potent, receptor-independent stimulus.	[14][18]
fMLP Concentration	100 nM	Receptor-dependent physiological stimulus.	[1]
Stimulation Incubation	15 - 45 minutes at 37°C	Time can be optimized.	[1][14]

**Table 2: Example Quantitative Data and SI Calculation**

Sample Condition	Mean Fluorescence Intensity (MFI)	Stimulation Index (SI)
Unstimulated Control	150	1.0
Stimulated with PMA (100 nM)	7500	50.0
Stimulated with fMLP (100 nM)	3000	20.0
Test Compound + PMA	3750	25.0

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- To cite this document: BenchChem. [Application Notes: Protocol for Measuring Neutrophil Oxidative Burst with Dihydrorhodamine 123]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b035253#protocol-for-measuring-neutrophil-oxidative-burst-with-dhr123]

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